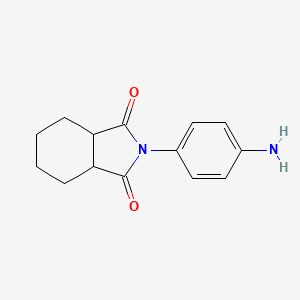

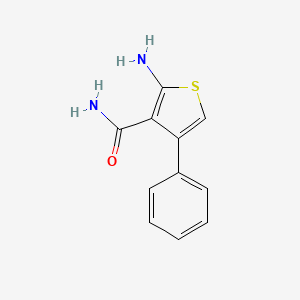

N-(2-aminophenyl)-2-(dimethylamino)acetamide

説明

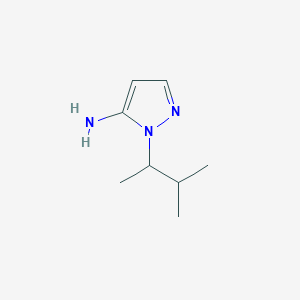

N-(2-aminophenyl)-2-(dimethylamino)acetamide is a useful research compound. Its molecular formula is C10H15N3O and its molecular weight is 193.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Environmental Analysis

N-(2-aminophenyl)-2-(dimethylamino)acetamide derivatives have been utilized as molecular probes for trace measurement of carbonyl compounds (like aldehydes and ketones) in environmental samples such as water, snow, and cloud water. This application is important for monitoring environmental pollution and assessing air and water quality (Houdier et al., 2000).

Anticancer Research

Synthesized derivatives of this compound have shown promise in anticancer research. For instance, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide has been studied for its potential in targeting cancer cells, including molecular docking analysis indicating its efficacy in targeting the VEGFr receptor, an important target in cancer therapy (Sharma et al., 2018).

Antimicrobial and Antifungal Applications

Compounds like 2-(2-oxo-morpholin-3-yl)-acetamide derivatives, related to this compound, have shown broad-spectrum antifungal activities against species like Candida and Aspergillus. This demonstrates their potential as antifungal agents in pharmaceuticals (Bardiot et al., 2015).

Synthesis and Chemical Analysis

This compound derivatives have also been synthesized and improved for various applications, including analytical methods in pharmaceuticals and other industries. These compounds have been analyzed and quantified using methods like RP-HPLC, demonstrating their utility in quality control and chemical analysis (Yang Jian-yun, 2009).

Agricultural and Pest Control

In agriculture and pest control, derivatives of this compound have been investigated for their efficacy as insecticides. They have shown potential in controlling various pests, expanding the range of options available for sustainable agriculture (Samaritoni et al., 1999).

作用機序

Target of Action

The primary target of N-(2-aminophenyl)-2-(dimethylamino)acetamide is an enzyme known as amine dehydrogenase . This enzyme plays a crucial role in the catalysis of asymmetric reductive amination, a process that is considered a promising route for the green synthesis of chiral amines .

Mode of Action

This compound interacts with amine dehydrogenase by binding to the enzyme’s active site . The compound’s interaction with the enzyme results in the catalysis of asymmetric reductive amination . This process involves the use of an inexpensive inorganic ammonia donor and only produces water as a byproduct .

Biochemical Pathways

The action of this compound affects the pathway of asymmetric reductive amination . This pathway involves the conversion of ketones to chiral amines using an inorganic ammonia donor . The downstream effects of this pathway include the production of chiral amines, which are important building blocks in the synthesis of pharmaceuticals and agrochemicals .

Result of Action

The molecular and cellular effects of this compound’s action involve the catalysis of asymmetric reductive amination . This results in the production of chiral amines, which are valuable compounds in the synthesis of pharmaceuticals and agrochemicals .

特性

IUPAC Name |

N-(2-aminophenyl)-2-(dimethylamino)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O/c1-13(2)7-10(14)12-9-6-4-3-5-8(9)11/h3-6H,7,11H2,1-2H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPOPLDABWIZNDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC(=O)NC1=CC=CC=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10588445 | |

| Record name | N-(2-Aminophenyl)-N~2~,N~2~-dimethylglycinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10588445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35266-48-9 | |

| Record name | N-(2-Aminophenyl)-N~2~,N~2~-dimethylglycinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10588445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[2-(Dimethylamino)ethoxy]aniline](/img/structure/B1284668.png)

![4-[(2-Amino-1,3-thiazol-5-yl)methyl]-3-(trifluoromethyl)benzonitrile](/img/structure/B1284671.png)

![N-[2-amino-1-(5-methyl-2-furyl)ethyl]-N,N-dimethylamine](/img/structure/B1284697.png)

![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-pyrrolidine-2-carboxylic acid](/img/structure/B1284733.png)